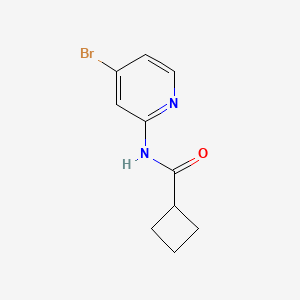
N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide
Übersicht
Beschreibung
N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide, also known as 4-bromopyridine-2-yl cyclobutane-1-carboxamide, is a heterocyclic compound composed of a cyclobutane ring and a pyridine ring fused together. It is a colorless solid at room temperature, and has a variety of applications in scientific research. This compound is of interest to scientists due to its ability to form stable complexes with metal ions, and its potential as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Neuroimaging and Serotonin Receptors
García et al. (2014) synthesized N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, by labeling their 4-nitropyridin-2-yl precursors for positron emission tomography (PET) imaging. These derivatives are identified as promising candidates for the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake, stability, and selective affinity, suggesting potential applications in diagnosing and studying the progression of psychiatric conditions (García et al., 2014).
Molecular Docking and Anticancer Activity
Jayarajan et al. (2019) conducted experimental and computational studies on the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide derivatives, exploring their non-linear optical (NLO) properties and molecular docking analyses. The molecular docking showed significant interactions with the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).
Antimicrobial Applications
Bogdanowicz et al. (2013) investigated the antimicrobial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds demonstrated notable antimicrobial efficacy against a variety of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging significantly, highlighting their potential as antimicrobial agents (Bogdanowicz et al., 2013).
Crystal Structure and Chemical Characterization
Anuradha et al. (2014) detailed the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound related to N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide. The study provides insights into the molecular structure and potential applications of such compounds in the development of pharmaceuticals and materials with specific optical or chemical properties (Anuradha et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-bromopyridin-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-5-12-9(6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQQGXJDFTQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







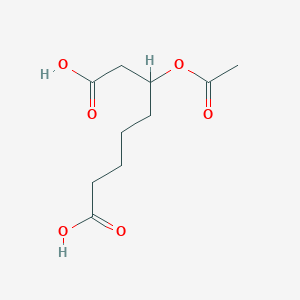
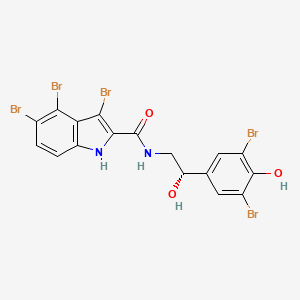
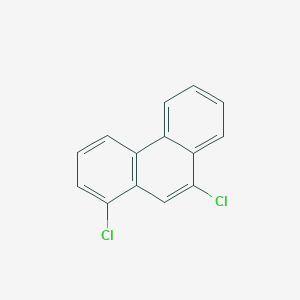
![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)
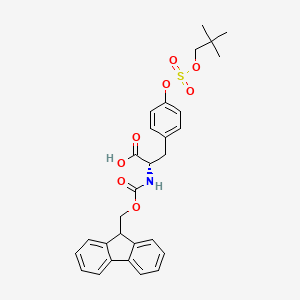

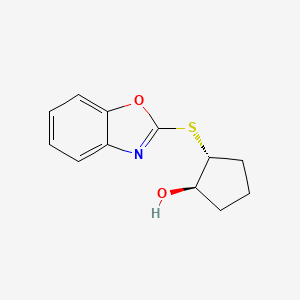
![(1R,2R)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474387.png)

